molecular formula C10H20O B1400149 (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol CAS No. 1423040-70-3

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol

Cat. No. B1400149
M. Wt: 156.26 g/mol
InChI Key: NGXBBGBKSFZOCF-QMMMGPOBSA-N
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Description

“(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is a chemical compound with the CAS Number: 1423040-70-3 . It has a molecular weight of 156.27 . The IUPAC name for this compound is (1S)-1-(4,4-dimethylcyclohexyl)ethanol .


Molecular Structure Analysis

The InChI code for “(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is 1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1 . This indicates that the compound has a cyclohexyl ring with two methyl groups attached to one of the carbons, and an ethan-1-ol group attached to another carbon.


Physical And Chemical Properties Analysis

“(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Fragrance Applications

  • Fragrance Material Review : A detailed toxicologic and dermatologic review reveals that 1-(3,3-dimethylcyclohexyl)ethan-1-one, related to (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol, is a key component in fragrance materials. It belongs to the Alkyl Cyclic Ketones fragrance group, used in various cosmetic products (Scognamiglio, Letizia, & Api, 2013).

Chemical Synthesis and Properties

  • Synthesis of Woody–Ambery Odorants : The compound has been studied in the context of synthesizing novel woody–ambery odorants, highlighting its importance in fragrance chemistry (Kraft & Popaj, 2008).
  • Molecular Modeling in Smectogens : Its derivatives have been analyzed for their configurational probabilities in smectogens, offering insights into translational and orientational motions in molecular structures (Praveen & Ojha, 2011).
  • Study of Mesogenic Properties : Research on its derivatives has provided understanding of mesogenic properties, useful in the field of liquid crystal technology (Hoffmann, Baumeister, & Hartung, 1996).

Biochemical and Pharmaceutical Research

  • Antibacterial Compounds Research : Studies have identified derivatives of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol as potent antibacterial agents, indicating its potential in developing new antibiotics (Chu et al., 2019).

Chemical Reaction Mechanisms

  • Role in Nickel-Catalyzed Reactions : Its derivatives play a role in nickel-catalyzed formation of oxaaluminacyclopentenes, a key reaction in organic chemistry (Ohashi, Saijo, Arai, & Ogoshi, 2010).
  • Yttrium-Mediated Chemical Transformations : The compound's analogs have been used in yttrium-mediated conversions, showcasing its utility in advanced synthetic chemistry (Tanaka, Sanjiki, & Urabe, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1S)-1-(4,4-dimethylcyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXBBGBKSFZOCF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(CC1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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